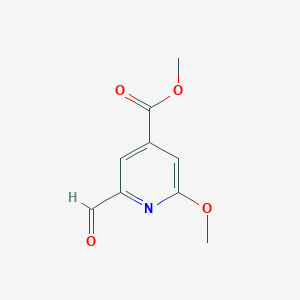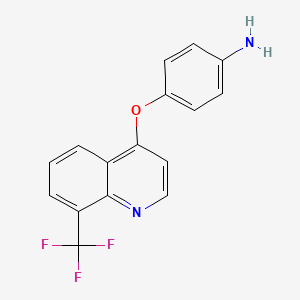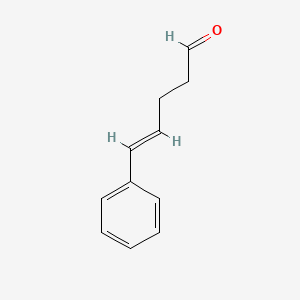
C29 RING-C MONOAROMATIC STERANE (5beta(H),10beta(CH3)/5alpha(H),10alpha(CH3))
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C29 RING-C MONOAROMATIC STERANE (5beta(H),10beta(CH3)/5alpha(H),10alpha(CH3)) is a complex organic compound belonging to the sterane family. Steranes are tetracyclic hydrocarbons derived from sterols and are significant in geochemistry and petroleum science. This specific compound is characterized by its unique ring structure and the presence of methyl groups at specific positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C29 RING-C MONOAROMATIC STERANE (5beta(H),10beta(CH3)/5alpha(H),10alpha(CH3)) typically involves multiple steps, including cyclization, aromatization, and methylation. The process begins with the cyclization of a suitable precursor, followed by aromatization to introduce the aromatic ring. Methylation at the 5 and 10 positions is achieved using specific reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum are used to facilitate the cyclization and aromatization steps. The reaction conditions, including temperature and pressure, are optimized to maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
C29 RING-C MONOAROMATIC STERANE (5beta(H),10beta(CH3)/5alpha(H),10alpha(CH3)) undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms, leading to the formation of more saturated compounds.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while alkylation often involves alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction typically produces more saturated hydrocarbons.
Aplicaciones Científicas De Investigación
C29 RING-C MONOAROMATIC STERANE (5beta(H),10beta(CH3)/5alpha(H),10alpha(CH3)) has several scientific research applications:
Geochemistry: It is used as a biomarker to study the thermal maturity and depositional environment of sedimentary rocks.
Petroleum Science: The compound helps in the characterization of crude oil and source rocks.
Biology and Medicine: Research into its biological activity and potential therapeutic applications is ongoing, although specific uses in medicine are still under investigation.
Industry: It is used in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.
Comparación Con Compuestos Similares
Similar Compounds
C27 RING-C MONOAROMATIC STERANE: Similar in structure but with fewer carbon atoms.
C28 RING-C MONOAROMATIC STERANE: Differing by one carbon atom, leading to variations in physical and chemical properties.
C30 RING-C MONOAROMATIC STERANE: Contains an additional carbon atom, which may affect its stability and reactivity.
Uniqueness
C29 RING-C MONOAROMATIC STERANE (5beta(H),10beta(CH3)/5alpha(H),10alpha(CH3)) is unique due to its specific ring structure and methylation pattern. These features influence its chemical behavior and make it a valuable compound in various scientific fields.
Propiedades
Fórmula molecular |
C58H92 |
|---|---|
Peso molecular |
789.3 g/mol |
Nombre IUPAC |
17-(5-ethyl-6-methylheptan-2-yl)-10,17-dimethyl-2,3,4,5,6,7,15,16-octahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/2C29H46/c2*1-7-22(20(2)3)12-11-21(4)28(5)19-17-25-24-14-13-23-10-8-9-18-29(23,6)27(24)16-15-26(25)28/h2*15-16,20-23H,7-14,17-19H2,1-6H3 |
Clave InChI |
IPJJUEXJHBNXNP-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCC(C)C1(CCC2=C1C=CC3=C2CCC4C3(CCCC4)C)C)C(C)C.CCC(CCC(C)C1(CCC2=C1C=CC3=C2CCC4C3(CCCC4)C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl N-[1-diethoxyphosphoryl-1-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-2,2,2-trifluoro-ethyl]carbamate](/img/structure/B12110714.png)
![(3S,6S)-3-((tert-Butoxycarbonyl)amino)-4-oxo-1,2,3,4,6,7-hexahydroazepino[3,2,1-hi]indole-6-carboxylic acid](/img/structure/B12110716.png)
![7-Methylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B12110724.png)


![Acetic acid, 2-[(2-methyl-4-quinazolinyl)thio]-](/img/structure/B12110729.png)


![7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione](/img/structure/B12110748.png)





